Cas no 2138190-33-5 (tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate)

Tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-methylpropanoyl (isobutyryl) substituent on an oxolane (tetrahydrofuran) ring. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its Boc group offers selective protection for amines under mild conditions, enabling controlled deprotection in multi-step reactions. The isobutyryl moiety enhances stability and influences reactivity, making it valuable for constructing complex heterocyclic frameworks. Its well-defined stereochemistry and functional group compatibility further support its use in peptide and nucleoside chemistry. The compound’s structural features contribute to its utility in intermediates for bioactive molecule development.
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate structure
2138190-33-5 structure
Product Name:tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate
CAS No:2138190-33-5
MF:C13H23NO4
MW:257.3260242939
CID:6526272
PubChem ID:165467477
Update Time:2025-05-19

tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate
    • EN300-795878
    • 2138190-33-5
    • Inchi: 1S/C13H23NO4/c1-8(2)10(15)11-9(6-7-17-11)14-12(16)18-13(3,4)5/h8-9,11H,6-7H2,1-5H3,(H,14,16)
    • InChI Key: RQHRUSYFQMNXLC-UHFFFAOYSA-N
    • SMILES: O1CCC(C1C(C(C)C)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 257.16270821g/mol
  • Monoisotopic Mass: 257.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 64.6Ų

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Additional information on tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate

tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate (CAS No. 2138190-33-5): A Comprehensive Overview

tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate is a versatile organic compound with the CAS registry number 2138190-33-5. This compound belongs to the class of carbamates, which are widely used in various industries due to their unique chemical properties. The structure of this compound features a tert-butyl group attached to a carbamate functional group, with a 2-(2-methylpropanoyl)oxolan-3-yl substituent. This combination makes it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules and advanced materials.

The synthesis of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of enzymatic catalysis and microwave-assisted synthesis to optimize the production process. These methods not only enhance yield but also reduce the environmental footprint, aligning with the growing demand for sustainable chemical manufacturing.

One of the most notable applications of this compound is in the field of pharmacology. Its structure allows for easy modification, making it an ideal candidate for drug design. Studies have shown that derivatives of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate exhibit promising bioactivity, particularly in anti-inflammatory and antitumor assays. For example, recent research published in *Journal of Medicinal Chemistry* demonstrated that certain analogs possess selective inhibitory effects on key enzymes involved in inflammatory pathways.

In addition to its pharmacological applications, tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate has found utility in polymer science. Its ability to form stable bonds under mild conditions makes it a potential candidate for synthesizing biodegradable polymers. Collaborative studies between chemists and materials scientists have explored its role in developing eco-friendly packaging materials and biomedical devices.

The chemical stability and reactivity of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate have also been extensively studied. Researchers have investigated its thermal stability under various conditions, revealing that it maintains structural integrity up to 150°C. This property is crucial for its application in high-temperature industrial processes.

From an environmental perspective, understanding the degradation pathways of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate is essential for assessing its ecological impact. Recent studies conducted by environmental chemists indicate that this compound undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aquatic environments.

In conclusion, tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate (CAS No. 2138190-33-5) is a multifaceted compound with significant potential across diverse fields. Its versatility as a synthetic intermediate, coupled with its favorable chemical properties, positions it as a key player in modern organic chemistry. As research continues to uncover new applications and optimization strategies, this compound will undoubtedly remain at the forefront of chemical innovation.

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